molecular formula C8H16N2O B13214421 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one

1-[(3R)-3-aminopiperidin-1-yl]propan-1-one

Cat. No.: B13214421
M. Wt: 156.23 g/mol
InChI Key: KEGNZWDFAVMDJK-SSDOTTSWSA-N
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Description

1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is an organic compound with the molecular formula C8H16N2O It is a piperidine derivative, characterized by the presence of an amino group attached to the piperidine ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reductive amination of 3-piperidone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions often require a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient processes. For instance, catalytic hydrogenation of 3-piperidone in the presence of a suitable catalyst can be employed. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed:

Scientific Research Applications

1-[(3R)-3-aminopiperidin-1-yl]propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Amino-1-piperidin-1-yl-propan-1-one: Shares a similar structure but differs in the position of functional groups.

    Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and functional groups.

Uniqueness: 1-[(3R)-3-aminopiperidin-1-yl]propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]propan-1-one

InChI

InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3/t7-/m1/s1

InChI Key

KEGNZWDFAVMDJK-SSDOTTSWSA-N

Isomeric SMILES

CCC(=O)N1CCC[C@H](C1)N

Canonical SMILES

CCC(=O)N1CCCC(C1)N

Origin of Product

United States

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